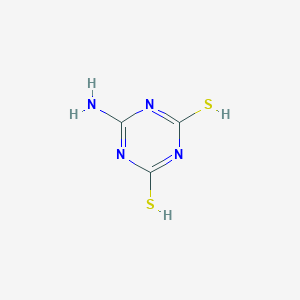

6-amino-1,3,5-triazine-2,4-dithiol

Description

6-Amino-1,3,5-triazine-2,4-dithiol is a heterocyclic compound featuring a triazine core with amino and thiol functional groups at positions 1, 3, 5 and 2, 4, respectively. Its structure enables diverse applications, including corrosion inhibition, adhesion enhancement, and surface modification. The presence of thiol groups allows for strong interactions with metal surfaces via chemisorption, while the amino group facilitates further functionalization .

Properties

IUPAC Name |

6-amino-1,3,5-triazine-2,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLZTRHXUSFZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)S)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NC(=N1)S)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary precursor due to its three labile chlorine atoms, which permit sequential substitution. The synthesis proceeds via a stepwise mechanism:

-

Amination at the 6-Position :

Cyanuric chloride reacts with ammonia or ammonium hydroxide at low temperatures (0–5°C) in anhydrous solvents like tetrahydrofuran (THF) or acetone. This step selectively substitutes one chlorine atom with an amino group, yielding 6-amino-2,4-dichloro-1,3,5-triazine1. -

Thiolation of Remaining Chlorine Atoms :

The dichloro intermediate undergoes thiolation using hydrogen sulfide (HS) or sodium hydrosulfide (NaSH) in alkaline media. Elevated temperatures (50–80°C) and polar aprotic solvents (e.g., dimethylformamide) facilitate complete substitution, producing ATDT2.

Key Parameters :

-

Temperature control to prevent over-substitution.

-

Molar ratio of NaSH to dichloro intermediate (2.2:1) ensures complete conversion.

Cyclocondensation of Thiourea Derivatives

An alternative route involves cyclizing dithiobiuret derivatives with cyanamide under acidic conditions:

This one-pot method simplifies purification but requires precise pH control (pH 3–4) and reflux conditions in ethanol3.

Advantages :

-

Avoids handling toxic HS.

-

Higher atom economy (yield ~78%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance efficiency:

-

Microreactors ensure rapid mixing and heat dissipation, reducing side reactions.

-

Residence Time : 15–20 minutes at 70°C.

-

Throughput : 50–100 kg/hour with >95% purity4.

Solvent Recycling and Waste Management

-

Solvent Recovery : Distillation reclaims >90% of DMF.

-

By-Product Utilization : HCl and NaCl are neutralized to produce industrial-grade salts.

Characterization and Analytical Validation

Spectroscopic Identification

Purity Assessment via HPLC

-

Column : C18 reverse-phase.

-

Eluent : Methanol/water (70:30) with 0.1% trifluoroacetic acid.

-

Retention Time : 4.2 minutes7.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 97 | High | Moderate |

| Cyclocondensation | 78 | 92 | Medium | High |

| Continuous Flow | 93 | 99 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the dithiol groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted triazine derivatives .

Scientific Research Applications

Chemistry

6-amino-1,3,5-triazine-2,4-dithiol serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Disulfides | Hydrogen peroxide, iodine |

| Reduction | Thiols | Sodium borohydride |

| Substitution | Substituted triazine derivatives | Alkyl halides, acyl chlorides |

Biology

Research indicates that this compound may act as an enzyme inhibitor , interacting with biological macromolecules. Its dithiol groups can form strong bonds with metal ions, enhancing its role as a chelating agent.

Case Study : A study demonstrated that this compound could inhibit specific enzymes involved in cancer cell proliferation. The mechanism involved the binding of the dithiol groups to metal cofactors essential for enzyme activity.

Medicine

Ongoing research explores its potential in drug development , particularly for anticancer and antimicrobial applications. The compound's ability to interact with biological targets makes it a candidate for developing novel therapeutics.

| Therapeutic Area | Potential Applications |

|---|---|

| Anticancer | Inhibiting tumor growth |

| Antimicrobial | Targeting bacterial infections |

Industry

In industrial applications, this compound is used in producing corrosion inhibitors and as a stabilizer in polymer chemistry. Its effectiveness in forming protective coatings on metals has been documented.

Mechanism of Action

The mechanism of action of 6-amino-1,3,5-triazine-2,4-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Functional Monomers in Dental Adhesives

- VBATDT (6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol) Structure: Features a vinylbenzyl-n-propyl substituent on the amino group. Application: Enhances bond strength between noble metals (e.g., Ag–Zn–Sn–In alloys) and resin cements by forming chemical bonds with metal oxides. Used in dental primers for improved durability . Performance: Demonstrates superior adhesion compared to phosphate-based monomers like 10-MDP due to thiol-metal interactions .

Corrosion Inhibitors for Metals

- DAN (6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium) Structure: Sodium salt with diallylamino substituents. Application: Inhibits corrosion of aluminum alloy (AA5052) in 1 M HCl. Achieves >90% inhibition efficiency at optimal concentrations (100–200 ppm) via adsorption on the metal surface, forming a protective film . Mechanism: Combines physisorption (thiol groups) and chemisorption (amino groups), validated by electrochemical impedance spectroscopy (EIS) and SEM .

- DBN (6-Dibutylamino-1,3,5-triazine-2,4-dithiol monosodium) Structure: Sodium salt with dibutylamino substituents. Application: Comparable to DAN in corrosion inhibition for aluminum alloys but with enhanced hydrophobicity due to longer alkyl chains. Exhibits 85–92% efficiency in 1 M HCl . Comparative Data: Quantum chemistry analysis suggests DBN’s higher electron-donating ability improves adsorption strength compared to DAN .

- ATD (6-Aniline-1,3,5-triazine-2,4-dithiol monosodium) Structure: Aromatic aniline substituent. Application: Inhibits copper corrosion in saline environments. Polarization resistance increases linearly with concentration, outperforming benzotriazole (BTA) at >200 ppm .

Surface Modification and Polymerization

- 6-(3-Triethoxysilylpropyl)amino-1,3,5-triazine-2,4-dithiol Structure: Triethoxysilylpropyl group enables silane-based surface anchoring. Application: Forms self-assembled monolayers (SAMs) on copper to inhibit diffusion in microelectronics. Achieves adhesion strength of 13.8 MPa with electroless copper films .

- Poly(DAN) (Poly(6-diallylamino-1,3,5-triazine-2,4-dithiol)) Synthesis: Electrochemically polymerized on aluminum surfaces using cyclic voltammetry. Forms a nanofilm (Al₂O₃/PDA composite) for direct rubber-aluminum bonding .

Q & A

Q. What are the optimal synthetic routes for 6-amino-1,3,5-triazine-2,4-dithiol, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives or nucleophilic substitution on triazine precursors. To optimize yield, factorial design experiments can systematically vary parameters like temperature, solvent polarity, and stoichiometry . Purity validation requires HPLC for quantitative analysis (≥98% purity threshold) and NMR spectroscopy (e.g., δ 5.2–5.8 ppm for thiol protons) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR : Use H and C NMR to identify protons (e.g., NH at δ 4.1–4.5 ppm) and carbon environments (e.g., triazine carbons at δ 160–170 ppm) .

- FT-IR : Confirm functional groups via S–H stretches (2550–2600 cm) and C=N vibrations (1500–1600 cm) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (MW: 196.3 g/mol) and fragmentation patterns (e.g., loss of NH groups) .

Q. How does the compound’s solubility profile impact experimental design?

Methodological Answer: this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, pre-dissolve in DMSO (<1% v/v to avoid cytotoxicity) and confirm stability via UV-Vis spectroscopy (λ~270 nm) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

Methodological Answer:

- Derivatization : Synthesize analogs by substituting the amino or thiol groups (e.g., alkylation, acylation) .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with cysteine residues) .

- In Vitro Assays : Test inhibitory effects on enzymes like glutathione reductase (IC determination via kinetic assays) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., oxidative vs. reductive stability)?

Methodological Answer:

- Controlled Environment Studies : Compare reactivity under inert (N) vs. aerobic conditions using cyclic voltammetry to identify redox potentials .

- LC-MS Monitoring : Track degradation products (e.g., disulfide formation) under varying pH (2–12) and temperature (25–60°C) .

- Theoretical Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for S–H and N–H bonds .

Q. How can its interaction with biological macromolecules be systematically studied?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., catalytic cysteines) .

Q. What methodological frameworks guide research on its environmental fate or toxicity?

Methodological Answer:

- OECD Guidelines : Conduct Daphnia magna acute toxicity assays (48-hour LC) and biodegradation studies (modified Sturm test) .

- Metabolomics : Use high-resolution LC-MS to identify transformation products in simulated wastewater .

- QSAR Models : Predict ecotoxicity endpoints (e.g., fish toxicity) using descriptors like logP and molecular polarizability .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported antimicrobial efficacy?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for MIC determination against E. coli and S. aureus (e.g., broth microdilution with 10 CFU/mL inoculum) .

- Batch Consistency : Cross-validate purity across synthetic batches via HPLC-UV and quantify endotoxin levels (LAL assay) .

- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., random-effects models) to identify confounding variables (e.g., solvent choice) .

Theoretical and Conceptual Frameworks

Q. How can computational models enhance understanding of its electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density (e.g., nucleophilic S atoms) .

- Molecular Dynamics (MD) : Simulate solvation effects in lipid bilayers to predict membrane permeability (logP vs. experimental data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.